Ácido 1,3-oxazol-5-ilborónico

Descripción general

Descripción

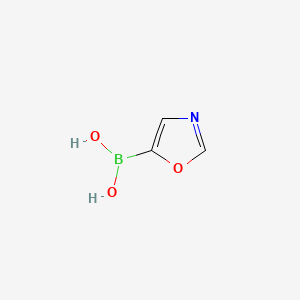

1,3-Oxazol-5-ylboronic acid is a chemical compound with the molecular formula C3H4BNO3 . It has a molecular weight of 112.88 .

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest in recent years due to their wide range of biological activities . Various methods have been developed for the synthesis of oxazoles, including the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .

Molecular Structure Analysis

The molecular structure of 1,3-Oxazol-5-ylboronic acid consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .

Chemical Reactions Analysis

Oxazoles, including 1,3-Oxazol-5-ylboronic acid, have been found to undergo various chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides has been reported .

Physical and Chemical Properties Analysis

1,3-Oxazol-5-ylboronic acid is a solid compound that should be stored sealed in a dry environment at 2-8°C .

Aplicaciones Científicas De Investigación

Actividades Biológicas de los Derivados de Oxazol

Se ha descubierto que los derivados de oxazol, incluido el ácido 1,3-oxazol-5-ilborónico, poseen un amplio espectro de actividades biológicas . Estas incluyen actividades antimicrobianas, anticancerígenas, antituberculosas, antiinflamatorias, antidiabéticas, antiobesidad y antioxidantes . El patrón de sustitución en los derivados de oxazol juega un papel fundamental en la delimitación de estas actividades biológicas .

Papel en la Química Medicinal

El oxazol, la estructura central del ácido 1,3-oxazol-5-ilborónico, es un núcleo heterocíclico importante en la química medicinal . Es parte de una gran cantidad de fármacos y moléculas biológicamente relevantes . Los derivados de oxazol son parte de varios compuestos medicinales, incluidos aleglitazar (antidiabético), ditazol (inhibidor de la agregación plaquetaria), mubritinib (inhibidor de la tirosina quinasa) y oxaprocina (inhibidor de COX-2) .

Síntesis de Nuevas Entidades Químicas

La utilidad del oxazol como intermediarios para la síntesis de nuevas entidades químicas en la química medicinal ha aumentado en los últimos años . Los investigadores de todo el mundo sintetizan varios derivados de oxazol y los examinan para determinar sus diversas actividades biológicas .

Aplicaciones de Detección

Los ácidos borónicos, incluido el ácido 1,3-oxazol-5-ilborónico, se utilizan cada vez más en diversas áreas de investigación . Sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en diversas aplicaciones de detección <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1

Direcciones Futuras

Oxazole derivatives, including 1,3-Oxazol-5-ylboronic acid, have been found to possess a wide range of biological activities, which has led to increased interest in their synthesis and potential applications . Future research may focus on further exploring these biological activities and developing new synthesis methods .

Mecanismo De Acción

Target of Action

Oxazole derivatives, which include 1,3-oxazol-5-ylboronic acid, have been found to interact with a wide range of biological targets .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a variety of biological effects.

Biochemical Pathways

Oxazole derivatives have been reported to influence a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

Oxazolidinones, a class of synthetic antimicrobial agents that include oxazole derivatives, are known to exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action of 1,3-Oxazol-5-ylboronic acid can be influenced by various environmental factors. For instance, it has been found to act as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

Análisis Bioquímico

Biochemical Properties

They can bind to biological systems via numerous non-covalent interactions

Cellular Effects

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties

Molecular Mechanism

Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Oxazole derivatives are known to interact with various enzymes and cofactors

Propiedades

IUPAC Name |

1,3-oxazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGQBMGNJNEKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

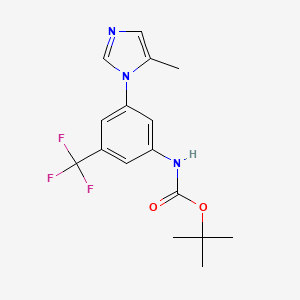

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)